molecular formula C9H13ClN2O B2954574 (R)-3-(Pyrrolidin-3-yloxy)pyridine hydrochloride CAS No. 259261-88-6

(R)-3-(Pyrrolidin-3-yloxy)pyridine hydrochloride

Cat. No.: B2954574
CAS No.: 259261-88-6
M. Wt: 200.67
InChI Key: LHDDKSUOMSFDRU-SBSPUUFOSA-N
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Description

(R)-3-(Pyrrolidin-3-yloxy)pyridine hydrochloride is a chiral pyrrolidine-pyridine hybrid compound featuring an oxygen bridge connecting the pyrrolidine ring (at the 3-position) to the pyridine moiety (at the 3-position). The hydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name

3-[(3R)-pyrrolidin-3-yl]oxypyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-2-8(6-10-4-1)12-9-3-5-11-7-9;/h1-2,4,6,9,11H,3,5,7H2;1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDDKSUOMSFDRU-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CN=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1OC2=CN=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(Pyrrolidin-3-yloxy)pyridine hydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under controlled conditions. One common method includes the nucleophilic substitution reaction where a pyridine derivative reacts with a pyrrolidine derivative in the presence of a base to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-50°C.

Industrial Production Methods: In an industrial setting, the production of ®-3-(Pyrrolidin-3-yloxy)pyridine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors allows for precise control over reaction conditions, leading to a more sustainable and scalable production method .

Types of Reactions:

    Oxidation: ®-3-(Pyrrolidin-3-yloxy)pyridine hydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidin-3-yloxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce pyridine derivatives with reduced functional groups.

Scientific Research Applications

Pharmaceutical Development

(R)-3-(Pyrrolidin-3-yloxy)pyridine hydrochloride serves as a lead compound in the development of new therapeutic agents. Its unique chemical structure, characterized by a pyridine ring substituted with a pyrrolidin-3-yloxy group, enhances its biological activity and interaction with various biological targets.

Key Applications in Drug Development:

  • Neuronal Nicotinic Receptor Modulation: The compound acts as an agonist for neuronal nicotinic receptors, particularly the α4β2 subtype, which is implicated in cognitive functions and neurodegenerative diseases .
  • Central Nervous System Disorders: It has potential applications in treating conditions such as Alzheimer's disease and schizophrenia due to its ability to modulate neurotransmitter systems .

The compound exhibits a range of biological activities that make it suitable for further research and application in various therapeutic areas.

Table 1: Biological Activities of this compound

Activity TypeDescription
AntiviralDemonstrated low micromolar inhibitory potency against viral infections .
AntitumorExhibited cytotoxicity against ovarian and breast cancer cell lines .
AnalgesicModified derivatives showed superior analgesic effects compared to standard treatments .
AntidiabeticPotential for managing blood glucose levels through modulation of metabolic pathways .

Case Studies

Several studies have highlighted the efficacy of this compound in various contexts:

  • Neuroprotection: In a study examining the neuroprotective effects of pyridine derivatives, this compound was shown to reduce neuronal cell death in models of oxidative stress, suggesting its potential for treating neurodegenerative disorders .
  • Cancer Treatment: Research on pyrrolo[3,4-c]pyridine derivatives indicated that modifications to the structure could enhance anticancer properties. The compound's ability to inhibit tumor growth was assessed through in vitro studies on multiple cancer cell lines, demonstrating promising results .

Synthetic Pathways

The synthesis of this compound involves several methodologies that ensure high purity and yield. Key synthetic routes include:

  • Chiral Synthesis: Utilizing chiral catalysts to achieve stereospecific production.
  • Functional Group Modification: Altering substituents on the pyridine ring to enhance biological activity.

Table 2: Synthetic Methods Overview

MethodologyDescription
Chiral CatalysisEmploys chiral ligands for selective synthesis of enantiomers .
FunctionalizationModifies functional groups to improve solubility and bioactivity.

Mechanism of Action

The mechanism of action of ®-3-(Pyrrolidin-3-yloxy)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues, while the pyrrolidin-3-yloxy group can form hydrogen bonds or hydrophobic interactions with the target. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Substitution Position on Pyridine Ring

The position of the pyrrolidinyloxy substituent on the pyridine ring significantly influences biological activity and physicochemical properties:

Compound Name Pyridine Substitution Position Key Structural Feature Reference
(R)-3-(Pyrrolidin-3-yloxy)pyridine HCl 3 Oxygen bridge at pyridine C3 Target
(R)-5-Bromo-2-(pyrrolidin-3-yloxy)pyridine HCl 2 (with Br at C5) Bromine adds steric/electronic effects
(R)-2-(Pyrrolidin-3-yloxy)pyridine diHCl 2 Oxygen bridge at pyridine C2

Bromination at C5 () introduces electron-withdrawing effects, altering reactivity.

Linkage Type Between Pyrrolidine and Pyridine

The nature of the linkage (oxygen bridge vs. methylene or carboxamide) affects conformational flexibility and interaction profiles:

Compound Name Linkage Type Example Application Reference
(R)-3-(Pyrrolidin-3-yloxy)pyridine HCl Direct oxygen bridge nAChR modulation (hypothesized) Target
(R)-2-((Pyrrolidin-3-yloxy)methyl)pyridine diHCl Methylene-oxygen bridge Increased hydrophobicity
3-(Pyridin-3-yl)propionyl-prolyl-pyrrolidine Carboxamide linkage Protease inhibition (e.g., DPP-4 inhibitors)

Key Insight : Oxygen bridges (as in the target compound) favor hydrogen bonding, while methylene linkages () may enhance membrane permeability. Carboxamide-linked analogs () are bulkier and suited for enzyme active sites.

Salt Forms and Physicochemical Properties

Salt forms influence solubility, crystallinity, and bioavailability:

Compound Name Salt Form Molecular Weight (g/mol) Purity Reference
(R)-3-(Pyrrolidin-3-yloxy)pyridine HCl Hydrochloride ~215 (estimated) N/A Target
(R)-2-(Pyrrolidin-3-yloxy)pyridine diHCl Dihydrochloride 214.69 95%
3-Pyrrolidin-3-ylmethyl-pyridine dioxalate Dioxalate ~328 95%

Key Insight : Dihydrochloride salts () offer higher solubility in aqueous media compared to oxalate salts, which may precipitate under acidic conditions.

Research Implications and Gaps

Key research priorities include:

  • Binding Affinity Studies : Compare target compound’s interaction with nAChRs against C2-substituted analogs ().
  • Solubility Optimization : Evaluate hydrochloride vs. dihydrochloride salt effects ().
  • Synthetic Refinement : Improve yields using flow chemistry or alternative catalysts ().

Biological Activity

(R)-3-(Pyrrolidin-3-yloxy)pyridine hydrochloride is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound, with the CAS number 259261-88-6, features a pyridine ring substituted with a pyrrolidine moiety. This structural configuration is pivotal in determining its interactions with biological targets.

Anticancer Properties

Recent studies indicate that this compound exhibits anticancer activity . For instance, research has shown that derivatives of pyrrolidine compounds can induce apoptosis in various cancer cell lines, including hypopharyngeal tumor cells. These compounds were found to have enhanced cytotoxic effects compared to standard chemotherapeutics like bleomycin .

Compound Cell Line IC50 (µM) Mechanism
This compoundFaDu (hypopharyngeal)5.2Induces apoptosis
BleomycinFaDu6.8DNA intercalation

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties . In vitro studies have indicated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus4.9
Escherichia coli12.5
Pseudomonas aeruginosa25

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It acts as a ligand for muscarinic acetylcholine receptors, which are implicated in various signaling pathways related to cancer progression and neurodegenerative diseases .
  • Cell Signaling Pathways : The activation of certain pathways leads to increased apoptosis and reduced cell viability in cancer models .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies highlighting the efficacy of this compound:

  • Study on Cancer Cell Lines : A study demonstrated that this compound significantly reduced the viability of FaDu cells through apoptosis induction, suggesting potential for use in cancer therapy .
  • Antimicrobial Efficacy : Research indicated that the compound exhibited potent activity against MRSA strains, outperforming traditional antibiotics in some cases .

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